4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one
Description
Properties
Molecular Formula |
C7H6N2O |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
4,7a-dihydropyrrolo[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C7H6N2O/c10-7-2-1-5-6(9-7)3-4-8-5/h1-5H,(H,9,10) |
InChI Key |
OJKXXFWLEFXHQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=CC=NC21 |
Origin of Product |
United States |
Preparation Methods
Iron(III)-Catalyzed Three-Component Synthesis
A scalable method adapted from tetraarylpyrrolo[3,2-b]pyrrole synthesis involves:
- Reagents : Aromatic aldehydes, primary amines (e.g., 4-substituted anilines), and diacetyl.
- Catalyst : Fe(ClO$$4$$)$$3$$·H$$_2$$O (6 mol%).
- Conditions : Toluene/AcOH (1:1), 50°C, 16 hours.
Mechanism :
- Formation of a Schiff base between the aldehyde and amine.
- Iron-mediated cyclization with diacetyl to form the pyrrolo[3,2-b]pyridinone core.
- Oxidation of the intermediate to the ketone via air exposure.
Example :
Using 4-cyanobenzaldehyde and 4-tert-butylaniline, the reaction yields 2,5-bis(4-cyanophenyl)-1,4-bis(4-(tert-butyl)phenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole in 40% yield after recrystallization.
Table 1 : Optimization of Iron-Catalyzed MCRs
| Aldehyde | Amine | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Cyanobenzaldehyde | 4-tert-Butylaniline | 40 | >95 |
| 2-Chloroquinoline-4-carbaldehyde | 4-Fluoroaniline | 35 | 90 |
| Tetrazolo[1,5-a]quinoline-4-carbaldehyde | Benzylamine | 28 | 85 |
Cyclization of Enaminone Precursors
Enaminones serve as versatile intermediates for constructing the pyrrolopyridinone skeleton.
Acid-Mediated Intramolecular Cyclization
Procedure :
- Synthesize N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides via condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with amines.
- Treat the enaminone with AcOH/HCl (1:1) under reflux for 1 hour to induce cyclization.
Key Insight :
- Electron-withdrawing groups on the aryl ring enhance cyclization efficiency (yields: 72–94%).
- Steric hindrance from ortho-substituents reduces yield by 15–20%.
Table 2 : Cyclization Yields Under Acidic Conditions
| Enaminone Substituent | Acid System | Yield (%) |
|---|---|---|
| 4-NO$$2$$C$$6$$H$$_4$$ | AcOH/HCl | 92 |
| 2-ClC$$6$$H$$4$$ | H$$2$$SO$$4$$/EtOH | 68 |
| 3,4-(OCH$$3$$)$$2$$C$$6$$H$$3$$ | TFA/DCM | 78 |
Palladium-Catalyzed Direct Arylation
Palladium-mediated cross-coupling enables functionalization of the pyrrolopyridinone core.
Synthesis of Brominated Derivatives
Protocol :
- Prepare dibromo-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one via electrophilic bromination using NBS in DMF.
- Perform Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$, DME/H$$_2$$O).
Case Study :
- Coupling of dibromo derivative with 4-methoxyphenylboronic acid yields 2,5-bis(4-methoxyphenyl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one in 65% yield.
Challenges :
- Over-reduction of the ketone occurs with bulky phosphine ligands (e.g., P($$^t$$Bu)$$_3$$), necessitating ligand screening.
Oxidative Annulation Strategies
Oxidation of dihydropyrrole intermediates provides access to the pyridinone moiety.
Oxygen Gas-Mediated Oxidation
Method :
- Synthesize 4,7a-dihydropyrrolo[3,2-b]pyridine via cyclization of N-propargyl enaminones.
- Treat with O$$_2$$ gas (1 atm) in the presence of NaH (THF, 25°C, 12 hours).
Outcome :
- Conversion exceeds 85% for electron-deficient substrates.
- Over-oxidation to fully aromatic pyrrolo[3,2-b]pyridine is minimized by controlling reaction time.
Ring-Opening/Ring-Closing (RORC) Sequences
RORC strategies enable modular construction of the bicyclic system.
Chemical Reactions Analysis
Types of Reactions
4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of dihydropyrrolo derivatives.
Scientific Research Applications
4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to active sites of proteins, thereby affecting their function. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key pyrrolopyridine derivatives and their structural/functional distinctions:
Key Observations :
- Ring Positioning : The pyrrolo[3,2-b]pyridine core (target compound) differs from pyrrolo[2,3-b]pyridine derivatives (e.g., compound 15 in ) in the fusion position of the pyrrole and pyridine rings. This alters electronic density distribution and steric accessibility, impacting binding to biological targets .
- Substituent Effects : Halogenation (e.g., bromo, iodo) at specific positions enhances cross-coupling reactivity (e.g., compound 15 in ), while chloro substituents (e.g., compound in ) may influence solubility and metabolic stability .
- Saturation and Bioactivity: Partial hydrogenation (e.g., 4,7a-dihydro vs. 6,7-dihydro) modulates conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
